molecular formula C19H26O B156331 Androsta-3,5-dien-17-one CAS No. 1912-63-6

Androsta-3,5-dien-17-one

Cat. No.: B156331
CAS No.: 1912-63-6
M. Wt: 270.4 g/mol
InChI Key: NINLAYUXSUKKHW-QAGGRKNESA-N
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Description

Androsta-3,5-dien-17-one is a steroidal compound with the molecular formula C19H26O. It is a derivative of dehydroepiandrosterone (DHEA), an important endogenous steroid hormone. This compound is known for its role as an aromatase inhibitor, which means it can inhibit the conversion of androgens to estrogens. This property makes it significant in various biological and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androsta-3,5-dien-17-one typically involves the transformation of steroidal precursors. One common method includes the use of dehydroepiandrosterone (DHEA) as a starting material. The process involves several steps, including oxidation and dehydrogenation reactions. For instance, DHEA can be oxidized to form androsta-1,4-diene-3,17-dione, which is then subjected to dehydrogenation to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves biotechnological approaches. These methods utilize microbial transformation processes, where specific strains of microorganisms, such as Aspergillus species, are employed to convert steroidal precursors into the desired product. This approach is advantageous due to its efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Androsta-3,5-dien-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in ether as a solvent.

    Reduction: Various reducing agents, such as sodium borohydride, under controlled conditions.

    Substitution: Reagents like halogens or other nucleophiles in appropriate solvents.

Major Products:

Mechanism of Action

The primary mechanism of action of Androsta-3,5-dien-17-one involves the inhibition of the aromatase enzyme. Aromatase catalyzes the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces estrogen levels and increases the levels of androgens like testosterone. This hormonal balance is beneficial for various physiological processes, including muscle growth and reduction of estrogen-related side effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-16H,4,7-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINLAYUXSUKKHW-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572238
Record name Androsta-3,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-63-6
Record name Androsta-3,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main reaction pathway of Androsta-3,5-dien-17-one with meta-chloroperbenzoic acid?

A1: While this compound might be expected to form diepoxides when reacting with meta-chloroperbenzoic acid, research indicates that this is not the primary reaction pathway. Instead, the major products are unsaturated vicinal 3,4-diols. This suggests that the reaction favors the formation of diols over epoxides under the studied conditions []. Additionally, the reaction can lead to the formation of unsaturated hydroxy-meta-chlorobenzoates, particularly when using one equivalent of meta-chloroperbenzoic acid [].

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